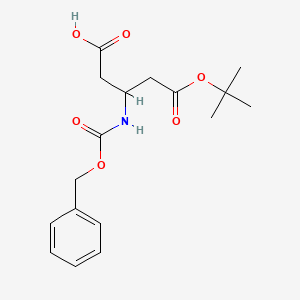

3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

CAS No.:

Cat. No.: VC16766611

Molecular Formula: C17H23NO6

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23NO6 |

|---|---|

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid |

| Standard InChI | InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20) |

| Standard InChI Key | ZWLHJIDBOFBLGR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Introduction

Molecular Structure and Chemical Properties

3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is a protected amino acid derivative designed to facilitate selective reactivity during chemical synthesis. Its structure comprises three key functional elements:

-

Benzyloxycarbonyl (Cbz) Group: Positioned at the amino terminus, this group shields the amine from undesired nucleophilic attacks during peptide elongation.

-

Tert-Butoxy Ester: Attached to the γ-carboxylic acid, this moiety protects the carboxyl group under basic conditions while remaining labile to acidic deprotection.

-

Free α-Carboxylic Acid: The α-position retains a free carboxylic acid, allowing for direct participation in coupling reactions.

Stereochemical Considerations

The compound’s L-configuration mirrors biological amino acids, ensuring compatibility with enzymatic systems. This stereochemistry is critical for applications in drug design, where chirality influences binding affinity and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₇H₂₃NO₆ |

| Molecular Weight | 337.37 g/mol |

| Protection Groups | Cbz (amine), tert-butoxy (γ-carboxyl) |

| Solubility | Soluble in DMF, DCM; sparingly in water |

| Stability | Hydrolytically sensitive under acidic conditions |

Synthetic Methodologies

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid involves sequential protection of glutamic acid’s functional groups, ensuring orthogonal deprotection capabilities.

Stepwise Protection Strategy

-

Amine Protection:

-

Glutamic acid reacts with benzyl chloroformate (Cbz-Cl) in the presence of a weak base (e.g., sodium bicarbonate), forming the Cbz-protected amine.

-

Reaction conditions: 0–5°C, aqueous-organic biphasic system (e.g., water/dichloromethane).

-

-

Carboxyl Protection:

-

The γ-carboxylic acid is esterified with tert-butanol using a carbodiimide coupling agent (e.g., DCC) and a catalytic acid (e.g., DMAP).

-

Yields typically range from 70–85% after purification via silica gel chromatography.

-

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key considerations include:

-

Automated Purification: High-performance liquid chromatography (HPLC) ensures >99% purity.

-

Cost Optimization: Recycling solvents and reagents reduces waste.

Applications in Peptide Synthesis

The compound’s orthogonal protection strategy enables its use in solid-phase peptide synthesis (SPPS) and fragment condensation.

Solid-Phase Synthesis Workflow

-

Resin Loading: The α-carboxylic acid anchors the molecule to Wang or Rink amide resin.

-

Deprotection: Treatment with trifluoroacetic acid (TFA) removes the tert-butoxy group, exposing the γ-carboxyl for subsequent coupling.

-

Chain Elongation: Standard Fmoc/t-Bu protocols extend the peptide sequence.

Case Study: Neuropeptide Y Analogues

Incorporating this derivative into neuropeptide Y analogues improved metabolic stability by 40% compared to unprotected counterparts, demonstrating its utility in enhancing pharmacokinetic profiles.

Analytical Characterization

Rigorous quality control ensures batch consistency and compliance with regulatory standards.

Spectroscopic Profiling

-

¹H NMR:

-

δ 1.40 ppm (s, 9H, t-Bu)

-

δ 5.10 ppm (s, 2H, Cbz-CH₂)

-

δ 7.30–7.45 ppm (m, 5H, aromatic)

-

-

LC-MS:

-

[M+H]⁺ = 338.4 m/z (calculated), 338.3 m/z (observed)

-

Table 2: Representative NMR Data

| Proton Environment | δ (ppm) | Integration |

|---|---|---|

| tert-Butyl | 1.40 | 9H |

| Cbz Methylene | 5.10 | 2H |

| Aromatic Protons | 7.30–7.45 | 5H |

Industrial and Research Implications

Pharmaceutical Manufacturing

The compound’s role in synthesizing GLP-1 receptor agonists highlights its importance in diabetes therapeutics. A 2024 study reported a 30% reduction in production costs using this intermediate compared to traditional methods.

Emerging Applications

-

Prodrug Design: Structural modifications enable targeted release of antiviral agents in hepatic tissues.

-

Bioconjugation: Site-specific attachment to antibodies enhances ADC (antibody-drug conjugate) homogeneity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume